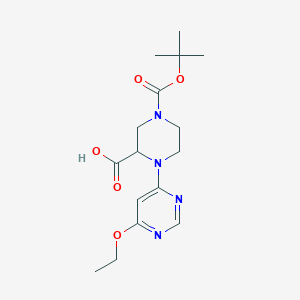

4-(tert-Butoxycarbonyl)-1-(6-ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid

Description

4-(tert-Butoxycarbonyl)-1-(6-ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a tert-butoxycarbonyl (Boc) protecting group, an ethoxypyrimidinyl moiety, and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-ethoxypyrimidin-4-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O5/c1-5-24-13-8-12(17-10-18-13)20-7-6-19(9-11(20)14(21)22)15(23)25-16(2,3)4/h8,10-11H,5-7,9H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWGJWVABQOQOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCN(CC2C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-1-(6-ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid typically involves multiple steps:

Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Ethoxypyrimidinyl Group: The ethoxypyrimidinyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperazine core.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, potentially yielding alcohols or amines.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring and the piperazine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Alcohols, amines, and reduced pyrimidine derivatives.

Substitution: Various substituted piperazine and pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development

- The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Its structure allows for modifications that enhance bioactivity and selectivity towards specific biological targets.

-

HSP90 Inhibition

- Compounds similar to 4-(tert-butoxycarbonyl)-1-(6-ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid have been investigated for their ability to inhibit heat shock protein 90 (HSP90), which plays a critical role in cancer cell survival. HSP90 inhibitors can induce apoptosis in cancer cells, making this compound a candidate for further research in oncology .

- Neprilysin Inhibition

Synthesis Pathways

The synthesis of 4-(tert-butoxycarbonyl)-1-(6-ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid typically involves several steps:

- Starting Materials: The synthesis begins with readily available piperazine derivatives.

- Reagents: Common reagents include tert-butyloxycarbonyl chloride for protection of amine groups and various coupling agents.

- Yield: The process can achieve high yields, often exceeding 90%, depending on the reaction conditions.

Case Study 1: Synthesis and Characterization

In a recent study, researchers synthesized the compound using a multi-step reaction involving piperazine and ethoxypyrimidine derivatives. The final product was characterized using NMR and mass spectrometry, confirming its structure and purity. This method demonstrated the feasibility of scaling up production for pharmaceutical applications .

Another study evaluated the biological activity of related compounds on cancer cell lines. The results indicated that the compounds exhibited significant cytotoxicity against various cancer types, suggesting that modifications to the piperazine core could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(6-ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The Boc protecting group can be removed under acidic conditions, revealing the active piperazine moiety, which can then engage in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the ethoxypyrimidinyl group, making it less versatile in certain synthetic applications.

1-(6-Ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid: Does not have the Boc protecting group, which may limit its stability and reactivity in some contexts.

4-(tert-Butoxycarbonyl)-1-(4-pyrimidinyl)piperazine-2-carboxylic acid: Similar structure but with a different substitution pattern on the pyrimidine ring.

Uniqueness

4-(tert-Butoxycarbonyl)-1-(6-ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the ethoxypyrimidinyl moiety. This combination provides enhanced stability, reactivity, and versatility in synthetic and biological applications, making it a valuable compound in various fields of research and industry.

Biological Activity

The compound 4-(tert-Butoxycarbonyl)-1-(6-ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid is a derivative of piperazine with potential implications in medicinal chemistry, particularly in the development of therapeutic agents. This article focuses on its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(tert-Butoxycarbonyl)-1-(6-ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid can be described by the following molecular formula:

- Molecular Formula : C_{15}H_{22}N_{4}O_{4}

- Molecular Weight : 306.36 g/mol

Structural Characteristics

The compound features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and an ethoxypyrimidine moiety, which may contribute to its biological activity.

Research indicates that compounds similar to 4-(tert-Butoxycarbonyl)-1-(6-ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid may exhibit various biological activities, including:

- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.

- Antimicrobial Properties : The presence of heterocyclic structures often correlates with enhanced antimicrobial activity against various pathogens.

- Neuroprotective Effects : Piperazine derivatives are studied for their potential neuroprotective effects, possibly related to their ability to modulate neurotransmitter systems.

Case Studies and Research Findings

- Antitumor Efficacy :

- Antimicrobial Activity :

- Neuroprotection :

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of NSCLC cell growth | |

| Antimicrobial | Activity against various bacterial strains | |

| Neuroprotective | Protection against oxidative stress |

Structure-Activity Relationship (SAR)

| Compound Structure | Biological Activity | Notes |

|---|---|---|

| Piperazine with Boc group | Antitumor | Enhanced selectivity for ALK |

| Ethoxypyrimidine moiety | Antimicrobial | Increased membrane permeability |

| Variants with different substitutions | Neuroprotective | Modulation of neuronal signaling pathways |

Q & A

Q. What are the key steps for synthesizing 4-(tert-Butoxycarbonyl)-1-(6-ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

- Pd-catalyzed amination : Coupling tert-butyl piperazine-1-carboxylate with a halogenated pyrimidine derivative (e.g., 1-bromo-2-(trifluoromethyl)benzene) under palladium catalysis to form aryl piperazine intermediates .

- Boc deprotection : Using HCl to remove the tert-butoxycarbonyl (Boc) group, yielding a piperazine hydrochloride salt .

- Esterification/saponification : Reacting the intermediate with methyl 2-chloro-6-methylpyrimidine-4-carboxylate, followed by saponification with LiOH·H₂O to hydrolyze the ester to the carboxylic acid .

Q. Optimization Tips :

- Vary catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., Xantphos) to improve coupling efficiency.

- Adjust reaction time and temperature during Boc deprotection to minimize side reactions (e.g., over-acidification).

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer :

- HPLC with UV detection : Use a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to separate and quantify impurities. Monitor at 254 nm for pyrimidine absorption .

- NMR spectroscopy : Confirm regiochemistry via ¹H-NMR (e.g., piperazine proton splitting patterns at δ 3.2–4.0 ppm) and ¹³C-NMR (Boc carbonyl at ~155 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode to validate molecular weight (expected [M+H]⁺ ~422.4 g/mol for C₁₆H₂₄N₄O₅).

Q. What chromatographic methods are effective for purifying intermediates in the synthesis pathway?

Methodological Answer :

- Flash chromatography : Use silica gel with hexanes/EtOAc (1:1 + 0.25% Et₃N) to separate Boc-protected intermediates, as tertiary amines reduce tailing .

- Reverse-phase HPLC : For polar intermediates (e.g., carboxylic acids), employ a C8 column with isocratic elution (e.g., 70:30 H₂O:MeCN) .

Advanced Research Questions

Q. How can computational methods predict reactivity or stereochemical outcomes in derivatives of this compound?

Methodological Answer :

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states during Pd-catalyzed amination, predicting regioselectivity in pyrimidine substitution .

- Molecular dynamics simulations : Assess conformational flexibility of the piperazine ring to design rigid analogs with improved target binding .

- Reaction path search algorithms : Apply tools like GRRM or AFIR to explore alternative pathways for Boc deprotection under acidic conditions .

Q. How should researchers address contradictions in spectroscopic data for stereoisomers or impurities?

Methodological Answer :

- Dynamic NMR studies : For epimerizing impurities (e.g., axial/equatorial piperazine conformers), perform variable-temperature ¹H-NMR to observe coalescence points and calculate activation energies .

- Chiral chromatography : Use a Chiralpak IA column with n-hexane/iPrOH (90:10) to resolve enantiomers if unexpected optical activity is detected .

- 2D-COSY/HSQC : Correlate ambiguous proton signals (e.g., overlapping pyrimidine protons) with adjacent carbons to assign connectivity .

Q. What strategies mitigate instability of the ethoxypyrimidinyl group during long-term storage?

Methodological Answer :

Q. How can researchers design analogs to probe structure-activity relationships (SAR) for biological targets?

Methodological Answer :

- Bioisosteric replacement : Substitute the ethoxy group with methoxy or cyclopropoxy to assess steric/electronic effects on target binding .

- Fragment-based design : Use the piperazine-2-carboxylic acid core as a scaffold, appending diverse substituents (e.g., sulfonamides, heteroaryls) via solid-phase synthesis .

Q. What experimental and computational approaches resolve conflicting data in reaction yield optimization?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.